Thien-2-ylmethylcarbamodithioic acid

Description

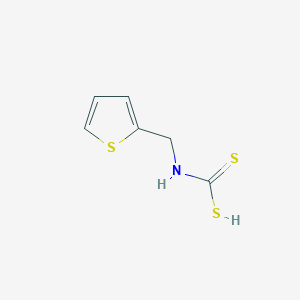

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-ylmethylcarbamodithioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS3/c8-6(9)7-4-5-2-1-3-10-5/h1-3H,4H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJBKHJGVXDIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Chemical Synthesis of Thien 2 Ylmethylcarbamodithioic Acid and Its Analogues

Strategic Synthetic Approaches to Thien-2-ylmethylcarbamodithioic Acid

The primary and most direct route to this compound involves the reaction of thiophen-2-ylmethanamine with carbon disulfide. This method is a specific application of the general synthesis of dithiocarbamic acids from primary or secondary amines and carbon disulfide. wikipedia.orgorganic-chemistry.org

A typical laboratory-scale synthesis would involve the dropwise addition of carbon disulfide to a solution of thiophen-2-ylmethanamine in a suitable solvent, often an alcohol or a polar aprotic solvent, at a controlled temperature. nih.gov The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine, to deprotonate the initially formed dithiocarbamic acid and facilitate the reaction. wikipedia.org

Mechanistic Elucidation of Synthetic Reactions

The formation of this compound from thiophen-2-ylmethanamine and carbon disulfide proceeds through a nucleophilic addition mechanism. The nitrogen atom of the primary amine, thiophen-2-ylmethanamine, acts as the nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

The proposed mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiophen-2-ylmethanamine attacks the central carbon atom of the linear carbon disulfide molecule. This results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the sulfur atoms of the dithiocarbamate (B8719985) moiety. This step is often facilitated by a basic catalyst or the solvent.

Formation of the Dithiocarbamate Salt: In the presence of a base, the resulting dithiocarbamic acid is deprotonated to form the corresponding dithiocarbamate salt, which is typically more stable.

Mechanistic studies on the reaction of N-benzyl-substituted amines with carbon disulfide have provided evidence for the involvement of intermediate species and the influence of substituents on the reaction pathway. rsc.org While a specific mechanistic study for this compound is not extensively documented, the general principles of dithiocarbamate formation from primary amines are well-established and applicable. iau.iriau.ir

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the nature of the base.

Table 1: Optimization of Reaction Conditions for the Synthesis of Dithiocarbamates

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | NaOH | 0 to RT | 2 | 85 |

| 2 | Methanol | KOH | 0 to RT | 2 | 82 |

| 3 | THF | Triethylamine | RT | 4 | 75 |

| 4 | Dichloromethane | Pyridine | RT | 6 | 60 |

| 5 | Water | NaOH | 0 to RT | 1 | 90 |

Note: The data in this table represents typical conditions and yields for the synthesis of dithiocarbamates from primary amines and may be considered representative for the synthesis of this compound. Specific yields for the target compound would require experimental verification.

Research on the synthesis of various dithiocarbamates has shown that the use of green reaction media, such as deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), can lead to high yields and shorter reaction times, offering an environmentally friendly alternative to traditional organic solvents. rsc.org Furthermore, solvent-free conditions have also been explored, providing a highly atom-economical process. organic-chemistry.org The choice of the base can also significantly impact the reaction outcome, with stronger inorganic bases like NaOH or KOH generally leading to higher yields compared to organic bases.

Synthesis of Novel this compound Derivatives

The structural versatility of this compound allows for the synthesis of a wide array of novel derivatives through modifications at three key positions: the thiophene (B33073) ring, the carbamodithioate moiety, and through the incorporation of linker structures.

Exploration of Thiophene Ring Substitutions

The thiophene ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These substitutions can significantly influence the electronic properties and biological activity of the resulting derivatives. Common electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, can be employed to introduce substituents at the 4- and 5-positions of the thiophene ring.

Table 2: Examples of Thiophene Ring-Substituted Derivatives

| Compound | Substituent at C5 | Synthetic Method |

| 5-Bromo-Thien-2-ylmethylcarbamodithioic acid | -Br | Bromination with NBS |

| 5-Nitro-Thien-2-ylmethylcarbamodithioic acid | -NO₂ | Nitration with HNO₃/H₂SO₄ |

| 5-Acetyl-Thien-2-ylmethylcarbamodithioic acid | -COCH₃ | Friedel-Crafts Acylation |

Note: The synthetic methods are based on established procedures for thiophene chemistry.

Modifications of the Carbamodithioate Moiety

The carbamodithioate functional group (-NCSS⁻) offers several avenues for chemical modification. The most common modification is the S-alkylation or S-acylation to form dithiocarbamate esters or thioanhydrides, respectively. wikipedia.orgnih.gov These reactions typically proceed by treating the dithiocarbamic acid salt with an appropriate alkyl halide or acyl chloride.

Another important reaction is the oxidation of the dithiocarbamate to a thiuram disulfide. This transformation can be achieved using various oxidizing agents. wikipedia.org These modifications can alter the lipophilicity, stability, and coordination properties of the parent compound.

Table 3: Examples of Carbamodithioate Moiety Modifications

| Derivative Type | Reagent | Resulting Functional Group |

| Dithiocarbamate Ester | Methyl Iodide | -NC(S)S-CH₃ |

| Thioanhydride | Acetyl Chloride | -NC(S)S-C(O)CH₃ |

| Thiuram Disulfide | Iodine | -NC(S)S-S(S)CN- |

Incorporation of Diverse Linker Structures

The incorporation of linker structures can be achieved by utilizing bifunctional starting materials or by further reacting the dithiocarbamic acid. For instance, a linker can be introduced by starting with a substituted thiophen-2-ylmethanamine that already contains a linker moiety.

Alternatively, dithiocarbamates can serve as versatile linkers themselves in the formation of self-assembled monolayers on gold surfaces. acs.org Recent research has also focused on the synthesis of dithiocarbamate-containing piperazine (B1678402) derivatives, where the piperazine ring acts as a linker between the dithiocarbamate and another functional group. nih.gov The synthesis of oleanolic acid-dithiocarbamate conjugates with an ethylidene linker has also been reported, demonstrating the feasibility of attaching large molecular scaffolds. mdpi.com These strategies allow for the creation of bifunctional molecules with potential applications in drug delivery and materials science.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

Extensive literature searches did not yield specific studies on the enzyme inhibition mechanisms of Thien-2-ylmethylcarbamodithioic acid. While the broader class of carbamodithioates has been investigated for enzyme inhibitory properties, detailed research identifying and characterizing target enzymes for this specific compound, or analyzing its kinetic behavior as an inhibitor, is not publicly available. General principles of enzyme inhibition are well-established and provide a framework for how such investigations would be conducted.

Identification and Characterization of Target Enzymes

The initial step in understanding the enzyme-inhibiting potential of a compound is the identification of its specific protein targets. This process typically involves screening the compound against a panel of enzymes to identify any inhibitory activity. Techniques such as differential scanning fluorimetry, affinity chromatography, or activity-based protein profiling are often employed. Once a target enzyme is identified, further characterization would involve confirming the interaction and determining the binding affinity.

Kinetic Analysis of Enzyme Inhibition: Competitive, Non-Competitive, Uncompetitive, and Mixed-Type Inhibition

Following the identification of a target enzyme, kinetic studies are performed to elucidate the mechanism of inhibition. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, the mode of inhibition can be determined.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity. This reduces the Vmax but does not change the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

These different inhibition types can be distinguished by graphical analysis of kinetic data, such as Lineweaver-Burk or Michaelis-Menten plots.

Irreversible and Mechanism-Based Enzyme Inhibition

Some inhibitors can form a covalent bond with the enzyme, leading to irreversible inhibition. This is characterized by a time-dependent decrease in enzyme activity that cannot be restored by dialysis. Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly inhibits the enzyme.

Allosteric Modulation and Binding Site Characterization

Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Positive allosteric modulators enhance activity, while negative allosteric modulators decrease it. Characterizing the allosteric binding site often involves techniques like X-ray crystallography or site-directed mutagenesis to identify the specific amino acid residues involved in the interaction.

Metal Chelation Mechanisms and Biological Implications

Information regarding the metal chelation properties of this compound is not available in the reviewed literature. Carbamodithioates are known to be effective metal chelators due to the presence of the dithiocarbamate (B8719985) group, which can form stable complexes with a variety of metal ions. The biological implications of metal chelation are significant, as it can affect the bioavailability of essential metals or be used to sequester toxic metals.

Stoichiometry and Stability of Metal-Thien-2-ylmethylcarbamodithioic Acid Complexes

The stoichiometry of a metal-ligand complex refers to the ratio in which the metal ion and the ligand combine. The stability of these complexes is quantified by the stability constant (or formation constant), which is the equilibrium constant for the formation of the complex. Higher stability constants indicate a more stable complex. The determination of stoichiometry and stability constants typically involves techniques such as potentiometric titration, spectrophotometry, or isothermal titration calorimetry. No such data has been found for complexes of this compound.

Spectroscopic Characterization of Chelate Formation

The formation of chelates between this compound and various metal ions can be characterized using several spectroscopic techniques. These methods provide valuable information about the coordination environment and the nature of the chemical bonds formed.

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Monitors changes in the electronic absorption spectra upon metal binding, indicating the formation of metal-ligand complexes. |

| Infrared (IR) Spectroscopy | Reveals shifts in the vibrational frequencies of the C-S and C-N bonds within the dithiocarbamate group upon coordination with a metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the metal complex in solution, showing chemical shift changes of protons and carbons near the metal-binding site. |

| Mass Spectrometry | Determines the stoichiometry of the metal-ligand complex by identifying the mass-to-charge ratio of the resulting chelate. |

No specific spectroscopic data for this compound metal complexes were available in the provided search results.

Role of Dithiol Groups in Metal Coordination

The biological activity of many dithiocarbamates is linked to their ability to chelate metal ions, a function primarily mediated by the dithiol group (-CSSH). nih.gov The two sulfur atoms of the carbamodithioic acid moiety act as a bidentate ligand, capable of forming stable chelate rings with various transition metal ions. nih.gov This coordination can sequester essential metal ions, thereby disrupting normal cellular processes that depend on these metals as cofactors for enzymes. nih.gov The stability of these metal complexes is a key factor in the compound's biological efficacy. nih.gov

Cellular Metal Homeostasis Perturbation via Chelation

By chelating intracellular and extracellular metal ions, this compound has the potential to perturb cellular metal homeostasis. Essential metals such as zinc, copper, and iron are tightly regulated within cells, and their dysregulation can lead to significant cellular stress and dysfunction. The sequestration of these metals by dithiocarbamates can inhibit the activity of metalloenzymes and disrupt signaling pathways that are dependent on metal ions.

Antimicrobial Activity: Molecular Mechanisms

Dithiocarbamates are known to possess antimicrobial properties, and their mechanisms of action are multifaceted. nih.gov

Impact on Microbial Cell Membrane Integrity and Permeability

One of the proposed antimicrobial mechanisms of dithiocarbamates involves the disruption of microbial cell membrane integrity. The lipophilic nature of these compounds may facilitate their interaction with the lipid bilayer of the cell membrane, leading to increased permeability. This can result in the leakage of essential intracellular components and ultimately lead to cell death.

Specific studies on the effect of this compound on microbial cell membranes were not found in the search results.

Inhibition of Microbial Protein Synthesis and Nucleic Acid Leakage

Dithiocarbamates can interfere with crucial cellular processes such as protein synthesis. nih.gov By chelating metal ions essential for the function of ribosomal enzymes or by other mechanisms, these compounds may inhibit the translation process. Furthermore, damage to the cell membrane can lead to the leakage of nucleic acids (DNA and RNA) from the microbial cell.

No specific data regarding the inhibition of microbial protein synthesis or nucleic acid leakage by this compound were available in the search results.

Modulation of Microbial Efflux Pump Systems

Microbial efflux pumps are membrane proteins that actively transport antimicrobial agents out of the cell, contributing to drug resistance. Some compounds can act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of antibiotics. While the potential for dithiocarbamates to modulate these systems is an area of interest, specific data on this compound's interaction with microbial efflux pumps is not currently available. The development of effective EPIs is a significant strategy in combating multidrug resistance in bacteria. researchgate.net

Based on a comprehensive search of the available literature, there is currently no specific scientific information detailing the mechanistic investigations of the biological activity of "this compound" corresponding to the detailed outline provided. Research focusing on this specific compound's interference with biofilm formation, quorum sensing, or its cellular and molecular anticancer mechanisms—including the induction of programmed cell death, mitochondrial pathway modulation, caspase activation, regulation of apoptosis-related proteins, and cell cycle arrest—could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" at this time. The provided outline requires detailed research data that does not appear to be publicly available for this particular chemical compound.

Anticancer Activity: Cellular and Molecular Mechanisms in In Vitro Models

Modulation of Key Signaling Pathways (e.g., NF-κB, PI3K/AKT/mTOR, JAK/STAT3, MAPK)

While direct studies on this compound are not available, the dithiocarbamate class is known to modulate several key signaling pathways involved in cancer progression.

NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in cell survival, proliferation, and inflammation. google.com Some dithiocarbamates have been shown to inhibit the NF-κB pathway. rsc.org This inhibition can sensitize tumor cells to chemotherapy and reduce tumor growth. rsc.org For instance, the dithiocarbamate disulfiram is known to block the P-glycoprotein extrusion pump and inhibit NF-κB. rsc.org

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. nih.gov Aberrant activation of this pathway is common in many human cancers. rsc.orgnih.gov Certain dithiocarbamate compounds have demonstrated the ability to interfere with this pathway. For example, a novel dithiocarbamate derivative, dipyridylhydrazone dithiocarbamate (DpdtC), has been shown to inhibit the EGFR/AKT signaling pathway in esophageal cancer cells. Other metal chelators have also been reported to regress the AKT signaling pathway, suggesting a potential mechanism for dithiocarbamates.

Structure Activity Relationship Sar and Pharmacophore Modeling

Systematic Variation of Thien-2-ylmethylcarbamodithioic Acid Structure

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe how different parts of a molecule contribute to its biological effect. For this compound, this involves altering the thiophene (B33073) ring, the carbamodithioate group, and the linking alkyl chain.

The thiophene ring is a privileged pharmacophore in drug discovery, and its substitution pattern critically influences the parent compound's properties and biological activity. nih.gov The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself is often used as a bioisosteric replacement for phenyl rings to improve metabolic stability and binding affinity. nih.gov

Modifications to the thiophene ring can be categorized by their electronic and steric effects. Introducing electron-withdrawing groups (e.g., -NO₂, -CN, halogens) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions can alter the electron density of the ring system. This, in turn, affects the molecule's reactivity, pKa, and ability to engage in electronic interactions with a biological target. nih.govmdpi.com For instance, the addition of hydrophobic substituents can enhance membrane permeability, while polar groups like hydroxyls may increase water solubility. mdpi.comnih.gov

The position of the substituent is also crucial. Steric hindrance, caused by bulky groups near the molecule's active site-binding region, can decrease activity, whereas smaller groups might optimize the fit. nih.gov

Table 1: Illustrative SAR of Thiophene Ring Substituents on a Hypothetical Biological Activity

| Compound | Substituent (R) on Thiophene Ring | Electronic Effect | Relative Activity (%) |

| 1a | -H | Neutral | 100 |

| 1b | 5-Cl | Electron-withdrawing, Halogen bond donor | 150 |

| 1c | 5-NO₂ | Strong electron-withdrawing | 80 |

| 1d | 5-CH₃ | Weak electron-donating, Hydrophobic | 120 |

| 1e | 5-OCH₃ | Electron-donating, H-bond acceptor | 110 |

| 1f | 4-Br | Electron-withdrawing, Steric influence | 95 |

Note: Data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The carbamodithioate (-NH-CS-SH) moiety is a key functional group, largely defining the chemical character of this compound. It is a potent nucleophile and a strong metal chelator, properties that are often central to its biological mechanism. mdpi.com Chemical modifications to this group can profoundly alter the molecule's activity. nih.gov

Key modifications include:

Esterification: Converting the terminal thiol (-SH) to a thioester (-S-R') can modulate lipophilicity and metabolic stability. This change may also convert the molecule into a prodrug, which releases the active dithiocarbamic acid upon hydrolysis within the cell.

Salt Formation: The acidic proton of the dithiocarbamic acid can be replaced with a cation (e.g., Na⁺, K⁺, NH₄⁺) to form a salt. This generally increases water solubility but may alter the compound's ability to cross cell membranes. mdpi.com

Metal Complexation: The two sulfur atoms can act as a bidentate ligand, chelating various metal ions (e.g., Zn²⁺, Cu²⁺, Sn⁴⁺). The resulting organometallic complex often exhibits a completely different biological profile compared to the parent ligand, combining the properties of both the organic scaffold and the metal center. mdpi.com

N-Substitution: Altering the substituent on the nitrogen atom (in the parent compound, a thien-2-ylmethyl group) directly impacts the steric and electronic environment around the dithiocarbamate (B8719985) core.

The stability of dithiocarbamates derived from secondary amines (where the N-H is replaced by N-R) is typically greater than those from primary amines. mdpi.com

Research on related cationic amphiphiles demonstrates a clear relationship between alkyl chain length and biological activity, particularly in the context of antibacterial agents. A systematic increase in chain length can enhance interactions with bacterial cell membranes, leading to greater disruption and potent antibacterial effects. However, there is often an optimal length, beyond which activity may plateau or decrease, and cytotoxicity towards mammalian cells might increase. nih.gov

For example, in a series of compounds with varying alkyl chain bridges (TPD-4, TPD-6, TPD-12), the derivative with an intermediate chain length (TPD-6) showed superior antibacterial performance against Gram-positive bacteria. nih.gov This highlights that a specific chain length can be crucial for achieving selective biological activity. nih.gov

Table 2: Effect of Alkyl Chain Length on Antibacterial Activity against MRSA (Methicillin-resistant Staphylococcus aureus)

| Compound | Alkyl Chain Bridge Length (No. of Carbons) | Bacterial Viability at 1 µM (%) |

| TPD-4 | 4 | 102 |

| TPD-6 | 6 | 0 |

| TPD-12 | 12 | 8.7 |

Source: Data from a study on cationic amphiphilic AIEgens. nih.gov

Correlation of Structural Features with Biological Activities

To move from qualitative observations to predictive models, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore identification.

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net By quantifying molecular features (known as descriptors), QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts. mdpi.com

The process involves:

Data Set: A series of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: For each molecule, a wide range of physicochemical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, electronic properties, topological indices) and 3D descriptors (e.g., van der Waals volume, dipole moment). mdpi.comnih.gov

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. rsc.org

A typical 2D-QSAR equation might look like this: -log(IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Dipole)

This equation quantitatively suggests how properties like hydrophobicity (logP), the energy of the lowest unoccupied molecular orbital (LUMO), and the molecule's dipole moment contribute to its inhibitory concentration (IC₅₀). nih.gov The statistical validity of the model is crucial and is assessed using parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²). rsc.org

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling helps identify the essential structural elements of this compound responsible for its activity. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model would likely include features such as:

Aromatic/Hydrophobic Region: Provided by the thiophene ring, crucial for hydrophobic interactions or pi-pi stacking with the receptor.

Hydrogen Bond Donor: The N-H group of the carbamodithioate.

Hydrogen Bond Acceptor: The sulfur atoms could potentially act as weak hydrogen bond acceptors.

Metal Chelator/Negative Ionizable Feature: The dithiocarbamate group (-CS-S⁻) is a strong metal-binding feature and can be ionized at physiological pH.

These features are mapped in 3D space, defining their relative distances and orientations. This model serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophore, or to guide the design of new derivatives with an improved fit to the target. rsc.orgnih.gov

Q & A

Q. What experimental designs minimize confounding variables in studies of the compound’s antioxidant mechanisms?

- Controlled Studies : Use ESR spectroscopy to quantify radical scavenging (e.g., DPPH• or ABTS•⁺). Include positive controls (e.g., ascorbic acid) and chelators (EDTA) to isolate specific antioxidant pathways. Account for auto-oxidation by performing time-course analyses under anaerobic conditions .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate dose-dependent effects from experimental noise .

Methodological Resources

- Toxicology Data : Refer to Section 11 of safety data sheets for LD₅₀ values and exposure thresholds .

- Environmental Impact : Follow Section 12 (ECHA guidelines) for biodegradation and bioaccumulation testing .

- Conflict Analysis : Use iterative qualitative frameworks (Coursera Module 3.5) to dissect contradictory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.